![molecular formula C17H24N4O5S2 B3002865 1-((4-methoxy-3-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 1903726-36-2](/img/structure/B3002865.png)
1-((4-methoxy-3-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane
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Overview
Description
Sequential 1,3-N- to C- and 1,3-C- to C-Migration of Sulfonyl Groups
The synthesis of 1,4-diazepines is a process that involves the migration of sulfonyl groups. This is achieved through a thermal aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides with dialkyl acetylenedicarboxylates. The reaction occurs under mild conditions and results in the formation of C-sulfonylated 1,4-diazepines. This method represents a novel approach to the synthesis of diazepine derivatives, which are important in medicinal chemistry due to their biological activity .
Efficient and Inexpensive Diazotransfer Reagent
Imidazole-1-sulfonyl azide hydrochloride has been identified as an efficient diazotransfer reagent. It is comparable to triflyl azide in its ability to transfer diazo groups to primary amines and activated methylene substrates. The reagent is notable for its ease of preparation, cost-effectiveness, shelf stability, and crystalline nature. This makes it a valuable tool for the synthesis of azides and diazo compounds, which are relevant to the study of 1-((4-methoxy-3-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane .
Synthesis and Characterization of Triazene Derivatives
The synthesis of triazene derivatives from diazonium salts and a mixture of formaldehyde and 1,2-diamino-2-methylpropane has been described. The resulting compounds, characterized by various spectroscopic techniques and X-ray crystallography, exhibit a unique linear bicyclic structure with two imidazolidinyl groups. The molecular structure is supported by NMR data, and the triazene moieties show significant π conjugation, which affects the N—N bond character. These findings are relevant to the understanding of the molecular structure of 1-((4-methoxy-3-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane .
Updated Synthesis of Imidazole-1-sulfonyl Azide Hydrogen Sulfate
The synthesis of imidazole-1-sulfonyl azide hydrogen sulfate has been updated to enhance stability and reduce risks associated with the parent compound and its HCl salt. This salt is a preferred reagent for diazo-transfer reactions, especially for converting primary amines to azides. The improved synthesis procedure is safer and more suitable for large-scale applications, which is significant for the production and study of sulfonyl-containing diazepines .
properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5S2/c1-14-11-15(5-6-16(14)26-3)27(22,23)20-7-4-8-21(10-9-20)28(24,25)17-12-19(2)13-18-17/h5-6,11-13H,4,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGNOPZTNHJEQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C=N3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-methoxy-3-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane |
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